molecular formula C22H21NO4 B2449391 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one CAS No. 864760-49-6

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2449391
CAS No.: 864760-49-6
M. Wt: 363.413
InChI Key: FKXAMXHPWXNDIH-JAIQZWGSSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C22H21NO4 . It has an average mass of 363.406 Da and a monoisotopic mass of 363.147064 Da .

Scientific Research Applications

Anionic Cyclization and Chemical Transformations

One application involves the anionic cyclization of related compounds under phase-transfer conditions to yield mixtures of methylenechromane and methylchromene. These processes can lead to the formation of benzofuranone derivatives, indicating the compound's potential utility in synthetic organic chemistry for the synthesis of complex heterocyclic structures (Zdrojewski, Musielak, & Jończyk, 2009).

Fluorescence and Photonics

The compound's derivatives have been explored for their two-photon excited fluorescence properties. This research suggests its potential in the development of fluorescent materials and photonics, where compounds are pumped by laser pulses to exhibit strong fluorescence, useful in imaging and sensing applications (Ma et al., 2013).

Inverse Electron-Demand Diels–Alder Reactions

Studies have also looked into the compound's transformations in inverse electron-demand Diels–Alder reactions. These reactions yield various heterocyclic systems, showcasing the compound's versatility in generating structurally diverse molecules with potential in drug development and materials science (Popova et al., 2019).

Green Chemistry and Catalysis

Another area of application is in green chemistry, where derivatives of the compound are used in reactions facilitated by nanoparticles as catalysts. This approach highlights the potential for developing environmentally friendly synthetic methods that are efficient and yield substances of interest in various fields of chemistry and materials science (Rostami-Charati et al., 2015).

Synthesis of Biologically Active Substances

Research into the synthesis of N-substituted aminomethylene-benzofuran-2-ones reveals the compound's potential as a precursor for biologically active substances. The reactions of related compounds with various amino derivatives aim to explore new avenues in the search for therapeutic agents (Panisheva et al., 2007).

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-13-15(10-14-6-4-5-7-19(14)26-13)11-20-21(25)16-8-9-18(24)17(12-23(2)3)22(16)27-20/h4-11,13,24H,12H2,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXAMXHPWXNDIH-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C(=C(C=C4)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C(=C(C=C4)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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